cyclo[DL-Ala-DL-Trp-DL-Phe-DL-xiThr-DL-Phe-DL-Pro]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Aminopyridin-4-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C7H9ClN2O2 and a molecular weight of 188.61 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminopyridin-4-yl)acetic acid hydrochloride typically involves the reaction of 2-aminopyridine with chloroacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as water or ethanol, and a catalyst, such as hydrochloric acid . The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 2-(2-Aminopyridin-4-yl)acetic acid hydrochloride may involve more advanced techniques, such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and scalable production of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminopyridin-4-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives of the compound .
Scientific Research Applications
2-(2-Aminopyridin-4-yl)acetic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical assays and studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-(2-Aminopyridin-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(2-Aminopyridin-4-yl)acetic acid hydrochloride include:
- 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride
- 2-(2-Hydroxyethylsulfanyl)-4-(4-fluorophenyl)-5-(2-aminopyridin-4-yl)imidazole
- 2-(2,3-Dihydroxypropylsulfanyl)-4-(4-fluorophenyl)-5-(2-aminopyridin-4-yl)imidazole
Uniqueness
What sets 2-(2-Aminopyridin-4-yl)acetic acid hydrochloride apart from these similar compounds is its specific structure and the unique properties it imparts. This uniqueness makes it particularly valuable in certain research and industrial applications where other compounds may not be as effective .
Properties
Molecular Formula |
C41H47N7O7 |
---|---|
Molecular Weight |
749.9 g/mol |
IUPAC Name |
3,9-dibenzyl-6-(1-hydroxyethyl)-12-(1H-indol-3-ylmethyl)-15-methyl-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C41H47N7O7/c1-24-36(50)44-32(22-28-23-42-30-17-10-9-16-29(28)30)37(51)45-31(20-26-12-5-3-6-13-26)38(52)47-35(25(2)49)40(54)46-33(21-27-14-7-4-8-15-27)41(55)48-19-11-18-34(48)39(53)43-24/h3-10,12-17,23-25,31-35,42,49H,11,18-22H2,1-2H3,(H,43,53)(H,44,50)(H,45,51)(H,46,54)(H,47,52) |
InChI Key |
FKPVZIGBRDXSJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)C(C)O)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.